molecular formula C20H13N3O3 B241238 4-(4-Nitrophenoxy)-2-phenylquinazoline

4-(4-Nitrophenoxy)-2-phenylquinazoline

Cat. No. B241238
M. Wt: 343.3 g/mol
InChI Key: DJJXFCMIXFLLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitrophenoxy)-2-phenylquinazoline is a chemical compound that has been the focus of scientific research for several years. It is a member of the quinazoline family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

4-(4-Nitrophenoxy)-2-phenylquinazoline has been the focus of several scientific research studies due to its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)-2-phenylquinazoline is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Nitrophenoxy)-2-phenylquinazoline has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of inflammatory cytokines, and inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Nitrophenoxy)-2-phenylquinazoline in lab experiments include its diverse biological activities, ease of synthesis, and availability. However, its limitations include its potential toxicity and limited solubility in certain solvents.

Future Directions

Future research on 4-(4-Nitrophenoxy)-2-phenylquinazoline could focus on its potential therapeutic applications in cancer, inflammation, and microbial infections. Additionally, further studies could investigate its mechanism of action and potential use in the treatment of neurological disorders such as Alzheimer's disease. Finally, research could focus on developing more efficient and cost-effective synthesis methods for 4-(4-Nitrophenoxy)-2-phenylquinazoline.

Synthesis Methods

The synthesis of 4-(4-Nitrophenoxy)-2-phenylquinazoline involves the reaction of 2-aminobenzophenone with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

4-(4-nitrophenoxy)-2-phenylquinazoline

InChI

InChI=1S/C20H13N3O3/c24-23(25)15-10-12-16(13-11-15)26-20-17-8-4-5-9-18(17)21-19(22-20)14-6-2-1-3-7-14/h1-13H

InChI Key

DJJXFCMIXFLLIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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